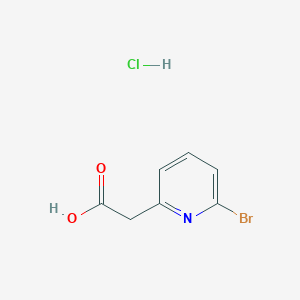

2-(6-Bromopyridin-2-YL)acetic acid hydrochloride

Description

The exact mass of the compound 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride is 250.93487 g/mol and the complexity rating of the compound is 151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(6-bromopyridin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2.ClH/c8-6-3-1-2-5(9-6)4-7(10)11;/h1-3H,4H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRVBPKOWAXSQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697147 | |

| Record name | (6-Bromopyridin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260674-83-6 | |

| Record name | (6-Bromopyridin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(6-Bromopyridin-2-yl)acetic acid Hydrochloride

A Versatile Bifunctional Scaffold for Medicinal Chemistry[1][2][3]

Executive Summary

2-(6-Bromopyridin-2-yl)acetic acid (and its hydrochloride salt) represents a critical "linchpin" intermediate in modern drug discovery.[1][2] Its value lies in its orthogonal reactivity : the 6-bromo substituent serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the acetic acid moiety allows for facile amide coupling or cyclization.[1][2] This dual functionality makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the design of kinase inhibitors, PROTAC linkers, and peptidomimetics.[1][2]

This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to explore its synthesis, reactivity profiles, and handling requirements.[1][2][3]

Chemical Identity & Technical Specifications

While the free acid is the primary commercial form, the hydrochloride salt is often generated in situ or isolated to improve solubility in aqueous media and stability during storage.[2][3]

| Property | Specification |

| Compound Name | 2-(6-Bromopyridin-2-yl)acetic acid hydrochloride |

| Parent CAS (Free Acid) | 1093879-46-9 |

| CAS (HCl Salt) | Not formally indexed in major public registries; typically referenced as 1093879-46-9 (HCl salt) |

| Molecular Formula | C₇H₆BrNO₂[1][2] · HCl |

| Molecular Weight | 216.03 (Free Acid) / ~252.49 (HCl Salt) |

| Appearance | White to off-white crystalline solid |

| Solubility | Free Acid: DMSO, Methanol, DCM.[1][2][3] HCl Salt: Water, Methanol.[1][2][3] |

| pKa (Calculated) | ~3.5 (Carboxylic acid), ~2.0 (Pyridine Nitrogen) |

| Storage | 2–8°C, Inert Atmosphere (Hygroscopic in salt form) |

Synthesis & Manufacturing Methodologies

To ensure high purity and scalability, two primary synthetic routes are recommended over direct lithiation, which suffers from potential Li-Br exchange side reactions.[1][2][3]

Route A: The Malonate Displacement (Scalable & Robust)

This route is preferred for multi-gram to kilogram scale-up due to its avoidance of cryogenic conditions and unstable lithiated intermediates.[1][2]

-

Nucleophilic Substitution: 2,6-Dibromopyridine is reacted with diethyl malonate in the presence of a strong base (NaH or KOtBu) in THF or DMF.[1][2][3] The electron-deficient pyridine ring facilitates SNAr displacement of one bromine atom.[1][2][3]

-

Hydrolysis & Decarboxylation: The resulting diester intermediate undergoes acidic hydrolysis (conc.[1][2][3] HCl, reflux).[2][3] This step simultaneously cleaves the esters and induces decarboxylation to yield the target acetic acid.[1][2][3]

Route B: The Nitrile Hydrolysis (Atom Economic)

Ideal for laboratories starting from 2-bromo-6-methylpyridine.[1][2]

-

Radical Bromination: 2-Bromo-6-methylpyridine is treated with NBS (N-bromosuccinimide) and a radical initiator (AIBN) to yield 2-bromo-6-(bromomethyl)pyridine.[1][2]

-

Cyanation: Displacement of the benzylic bromide with NaCN generates the acetonitrile intermediate.[1][2][3]

-

Hydrolysis: Strong acid hydrolysis converts the nitrile directly to the carboxylic acid.[1][2][3]

Figure 1: Comparative synthetic pathways.[1][2] Route A (top) is preferred for scale; Route B (bottom) is common in discovery labs.[1][2]

Reactivity Profile & Applications

The compound's utility is defined by its ability to serve as a bifunctional linker .[1][2][3]

4.1. The "Right-Hand" Side: Carboxylic Acid Functionalization

The carboxylic acid is typically the first point of diversification.[1][2][3]

-

Amide Coupling: Standard HATU/EDC conditions work well.[1][2][3] Note: The pyridine nitrogen can participate in H-bonding or interfere with activation esters; using the HCl salt often mitigates this by protonating the pyridine.[1][2][3]

-

Reduction: Reduction with Borane-THF yields the corresponding alcohol (2-(6-bromopyridin-2-yl)ethanol), a precursor for ether linkages.[1][2]

4.2. The "Left-Hand" Side: C-Br Cross-Coupling

The 6-bromo position is electronically activated for palladium-catalyzed reactions.[1][2][3]

-

Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.[1][2][3]

-

Buchwald-Hartwig: Allows introduction of amines, expanding the scaffold into amino-pyridine kinase inhibitor space.[1][2]

-

Negishi/Sonogashira: Facile formation of C-C bonds.[1][2][3]

4.3. Strategic Application: PROTAC Linkers

This scaffold is increasingly used in Proteolysis Targeting Chimeras (PROTACs) .[1][2][3] The acetic acid side attaches to the E3 ligase ligand (e.g., VHL or Cereblon binder), while the bromo-pyridine side is coupled to the target protein ligand via a rigid spacer.[1][2]

Figure 2: Divergent reactivity profile allowing access to distinct chemical spaces.[1][2]

Handling, Stability & Safety

-

Hygroscopicity: The hydrochloride salt is hygroscopic.[1][2][3] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[1][2][3] Moisture absorption can alter stoichiometry, affecting precise molar calculations in synthesis.[2][3]

-

Acidity: As an HCl salt of a weak base and weak acid, aqueous solutions will be acidic (pH < 4).[1][2][3] Ensure buffering when using in pH-sensitive biological assays.[1][2][3]

-

Self-Reactivity: The compound is stable as a solid.[1][2][3] However, in solution with strong bases, the pyridine nitrogen may deprotonate, and intermolecular reactions (though slow) could occur.[2][3]

-

Safety: Irritant to eyes, respiratory system, and skin.[2][3] Standard PPE (gloves, goggles, fume hood) is mandatory.[2][3]

References

-

Chemical Identity & Properties: PubChem. 2-(6-Bromopyridin-2-yl)acetic acid (CID 46835714).[1][2][3][4] National Library of Medicine.[1][2][3] [Link][1][2]

-

Synthetic Methodology (Malonate Route): Organic Syntheses, Coll.[1][2][3] Vol. 4, p. 417 (1963); Vol. 30, p. 43 (1950).[2][3] (General procedure for pyridine acetic acids). [Link]

Sources

6-bromopyridine-2-acetic acid HCl structure and properties

Executive Summary

6-Bromopyridine-2-acetic acid hydrochloride (CAS: 1093879-46-9 for free acid) is a bifunctional pyridine scaffold critical in modern drug discovery.[1] It serves as a "linchpin" intermediate, offering two orthogonal reactivity handles: an electrophilic aromatic bromide (C6 position) for cross-coupling reactions and a nucleophilic/electrophilic acetic acid tail (C2 position) for linker extension or cyclization. This guide details its physicochemical profile, validated synthesis routes, and strategic application in kinase inhibitor and PROTAC design.[1]

Chemical Identity & Physicochemical Properties

The compound exists primarily as a stable hydrochloride salt, which improves solubility in aqueous media and stability against decarboxylation compared to the free base.[1]

| Property | Data | Notes |

| IUPAC Name | 2-(6-Bromopyridin-2-yl)acetic acid hydrochloride | |

| Common Name | 6-Bromo-2-pyridineacetic acid HCl | |

| CAS Number | 1093879-46-9 (Free Acid) | HCl salt is often custom-prepared |

| Molecular Formula | C₇H₆BrNO₂[1][2] · HCl | Free Acid: C₇H₆BrNO₂ |

| Molecular Weight | 252.49 g/mol (HCl Salt) | Free Acid: 216.03 g/mol |

| Appearance | Off-white to pale yellow solid | Hygroscopic in salt form |

| Solubility | DMSO, Methanol, Water (High) | Poor in non-polar solvents (Hexane, Et₂O) |

| pKa (Calc) | ~3.8 (Carboxylic Acid), ~2.5 (Pyridine N) | Pyridine N is weakly basic due to Br-induction |

| Melting Point | >150°C (Decomposes) | Salt form typically decomposes before melting |

Synthesis & Manufacturing Protocols

Two primary routes exist for synthesizing this scaffold.[3][4] The Malonate Displacement route is preferred for scale-up due to the availability of 2,6-dibromopyridine, while the Nitrile Hydrolysis route is common in early-stage medicinal chemistry.[1]

Visual Synthesis Workflow

Caption: Figure 1. Dual synthetic pathways for 6-bromopyridine-2-acetic acid HCl. Route A is preferred for multi-gram synthesis.[1]

Detailed Protocol: Malonate Displacement (Route A)

This method avoids the use of cyanide and utilizes cheap starting materials.

-

Enolate Formation:

-

Suspend Sodium Hydride (NaH, 60% in oil, 2.2 eq) in anhydrous THF under Nitrogen.

-

Add Diethyl Malonate (2.0 eq) dropwise at 0°C. Stir for 30 min until H₂ evolution ceases.

-

-

Nucleophilic Aromatic Substitution (SₙAr):

-

Add 2,6-Dibromopyridine (1.0 eq) to the enolate solution.[1]

-

Heat to reflux (66°C) for 4–6 hours. The solution typically turns dark red/brown.

-

Mechanism:[2][5][6][7] The malonate anion displaces one bromine atom. The second bromine is deactivated by the electron-rich malonate substituent, preventing double addition.[1]

-

-

Hydrolysis & Decarboxylation:

-

Concentrate the mixture and redissolve in 6M HCl (aq).

-

Reflux at 100°C for 12 hours. This step hydrolyzes the esters to the di-acid, which spontaneously decarboxylates to the mono-acetic acid.[1]

-

-

Isolation of HCl Salt:

Reactivity Profile & Strategic Applications

The molecule's value lies in its orthogonal reactivity . The bromine atom is stable to the conditions used to manipulate the carboxylic acid, and vice versa.[1]

Reactivity Map

Caption: Figure 2. Orthogonal reactivity profile. The C-Br bond allows scaffold extension, while the COOH tail facilitates linker attachment.[1]

Key Reaction Guidelines

-

Suzuki-Miyaura Coupling (C-C Bond Formation):

-

Challenge: The carboxylic acid can poison Palladium catalysts or form insoluble salts with bases (e.g., K₂CO₃).

-

Solution: Protect the acid as a Methyl Ester before coupling, OR use 3+ equivalents of base to ensure the carboxylate is fully soluble, and use water-tolerant catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 .[1]

-

-

Amide Coupling (Linker Attachment):

-

Protocol: Standard peptide coupling reagents (HATU, EDC/HOBt) work well.

-

Note: The pyridine nitrogen can participate in H-bonding or protonation.[1] Ensure the reaction pH is controlled (use DIPEA/NMM) to keep the amine nucleophile reactive.

-

-

Salt Management:

Applications in Drug Discovery

Kinase Inhibitors

The 2-aminopyridine motif is a "privileged structure" in kinase inhibition (binding to the hinge region).[1]

-

Strategy: Use the Buchwald-Hartwig reaction to replace the Bromine with an amine, mimicking the adenine ring of ATP.[1] The acetic acid tail projects into the solvent-exposed region, allowing for solubilizing groups to be attached via amide bonds.[1]

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) require precise linkers.

-

Utility: This molecule acts as a rigid, aromatic spacer. The distance between the Br (warhead attachment) and the COOH (E3 ligase ligand attachment) is fixed, allowing for structure-activity relationship (SAR) studies on linker length and rigidity.[1]

Peptidomimetics

The pyridine-acetic acid moiety mimics Phenylalanine or Tyrosine side chains but with higher polarity and metabolic stability (lower lipophilicity, logP ~1.4).[1]

Handling & Safety (SDS Summary)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling:

-

The HCl salt is hygroscopic . Store in a desiccator at -20°C or 4°C.

-

Avoid contact with strong oxidizing agents.

-

Use in a fume hood; pyridine derivatives often have distinct, unpleasant odors and potential neurotoxicity at high concentrations.

-

References

-

Synthesis via Malonate: US Patent 5116981. Preparation of pyridine derivatives via nucleophilic substitution.[9] Link

-

Reactivity of 2,6-Dibromopyridine: BenchChem Technical Guide. Comparative Analysis of the Reactivity of 2,6-Dibromopyridine. Link

-

Willgerodt-Kindler Reaction: Organic Chemistry Portal. Mechanism and application in aryl acetic acid synthesis. Link

-

Nitrile Hydrolysis Protocol: Org. Synth. 1956, 36, 17.[1] General procedure for hydrolysis of nitriles to acids.[4][10] Link

-

Physical Properties: PubChem Compound Summary. 2-(6-Bromopyridin-2-yl)acetic acid (CID 46835714).[1] Link

Sources

- 1. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Hydrolysis of acetonitrile in acidic medium gives [infinitylearn.com]

Heterocyclic Acetic Acid Intermediates in Medicinal Chemistry: A Technical Guide

Executive Summary

Heterocyclic acetic acid moieties (Het-CH₂-COOH) represent a privileged scaffold in medicinal chemistry, distinct from their benzoic acid counterparts due to the introduction of a methylene spacer. This sp³-hybridized linker disrupts conjugation between the carboxylate and the heteroaromatic ring, altering pKa, lipophilicity (

This guide addresses the three critical phases of working with this scaffold: Strategic Synthesis (overcoming the instability of electron-rich heteroaryl acetates), Metabolic Liability Management (mitigating acyl glucuronide toxicity), and Bioisosteric Replacement .

Part 1: Strategic Synthesis

The synthesis of heterocyclic acetic acids often fails via classical nucleophilic substitution (e.g.,

The Modern Standard: Palladium-Catalyzed -Arylation

For scale-up and reliability, the Pd-catalyzed

Protocol: Pd-Catalyzed

-Arylation of Heteroaryl Halides

Source: Adapted from Walsh et al. (2015) and Hartwig (2002).

Objective: Synthesis of tert-butyl 2-(pyridin-3-yl)acetate from 3-bromopyridine.

Reagents:

-

Substrate: 3-Bromopyridine (1.0 equiv)

-

Coupling Partner: tert-Butyl acetate (1.2 equiv)

-

Catalyst:

(1-2 mol%) -

Ligand:

(2-4 mol%) or Q-Phos (for sterically hindered substrates) -

Base: LiHMDS (Lithium hexamethyldisilazide), 2.2 equiv (1.0 M in THF)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a glovebox or under Argon, mix

and the phosphine ligand in toluene. Stir for 15 minutes to generate the active -

Enolate Generation: In a separate flame-dried flask, cool the solution of tert-butyl acetate in toluene to -78°C. Add LiHMDS slowly. Stir for 30 minutes to ensure complete deprotonation to the lithium enolate.

-

Expert Note: The choice of tert-butyl ester is critical. It prevents the "Claisen condensation" self-reaction common with smaller esters (methyl/ethyl) and simplifies the final deprotection (acidic vs. basic hydrolysis).

-

-

Coupling: Add the heteroaryl halide (3-bromopyridine) to the enolate solution, followed immediately by the catalyst mixture.

-

Reaction: Allow the mixture to warm to room temperature (or heat to 50-80°C for electron-rich/deactivated heterocycles). Monitor via LC-MS.

-

Work-up: Quench with saturated

. Extract with EtOAc. Purify via silica flash chromatography. -

Hydrolysis: Treat the tert-butyl ester with TFA/DCM (1:1) at 0°C to yield the free acetic acid.

Emerging Tech: Photoredox Minisci C-H Alkylation

For late-stage functionalization of basic heterocycles (pyridines, quinolines, diazines) where a halogen handle is absent, the Minisci reaction offers a direct route.

-

Mechanism: Generation of an alkyl radical (from a carboxylic acid or redox-active ester) which attacks the protonated (electron-deficient) heterocycle.

-

Advantage: No pre-functionalization of the heterocycle required.[1]

-

Limitation: Regioselectivity can be poor; typically favors positions ortho or para to the ring nitrogen.

Part 2: Metabolic Liability & Toxicity (The "Glucuronide Trap")

The most significant risk associated with heterocyclic acetic acids is Idiosyncratic Drug Toxicity (IDT) driven by acyl glucuronidation.

The Mechanism of Toxicity

Unlike stable ether glucuronides, acyl glucuronides (AGs) are reactive electrophiles.

-

Formation: UGT enzymes conjugate glucuronic acid to the carboxylic acid.

-

Acyl Migration: Under physiological pH (7.4), the drug moiety migrates from the 1-O position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid.

-

Covalent Binding: These isomers are reactive aldehydes (in the open-chain form) or electrophiles that can covalently bind to serum albumin and liver proteins.

-

Immune Response: These "haptenized" proteins can trigger an immune response, leading to drug-induced liver injury (DILI).

-

Expert Insight: The "half-life" of the acyl glucuronide (

) is a critical metric. If

Mitigation Strategies

- -Substitution: Introducing a methyl or gem-dimethyl group at the methylene linker (e.g., Ibuprofen vs. Fenbufen) increases steric hindrance, slowing down UGT conjugation and retarding acyl migration.

-

Bioisosteres: Replacing the -COOH with a non-glucuronidable equivalent.

Part 3: Visualization of Workflows

Synthetic Decision Matrix

This diagram guides the chemist on selecting the optimal synthetic route based on substrate availability and electronics.

Caption: Decision matrix for selecting synthetic routes. Pd-catalysis is preferred for halogenated precursors; Minisci for direct C-H functionalization.

Metabolic Toxicity Pathway

This diagram illustrates the "Acyl Glucuronide Shuttle" leading to toxicity.

Caption: The Acyl Glucuronide toxicity pathway.[2] Rapid clearance is safe; acyl migration leads to protein adducts and potential liver injury.

Part 4: Bioisosteric Replacements

When the carboxylic acid liability (toxicity or permeability) is too high, the following bioisosteres are validated for the acetic acid motif:

| Bioisostere Class | Example Structure | pKa Range | Key Advantage |

| Tetrazoles | 5-substituted-1H-tetrazole | ~4.5 - 5.0 | Planar, similar acidity to COOH, but typically poor permeability. |

| Oxadiazoles | 5-oxo-1,2,4-oxadiazole | ~6.0 - 7.0 | Weakly acidic, improved lipophilicity ( |

| Sulfonimides | -C(O)NHSO₂R | ~4.5 | Maintains negative charge; bulky group (R) can tune solubility. |

| Hydroxamic Acids | -CONHOH | ~9.0 | Metal chelating (Zn²⁺), often used in HDAC inhibitors; distinct pharmacology. |

Expert Recommendation: For heterocyclic acetic acids, the 1,2,4-oxadiazole-5(4H)-one is currently the "gold standard" replacement. It mimics the carboxylate geometry and H-bonding capability while eliminating the possibility of acyl glucuronidation.

References

-

Sha, S.-C., Zhang, J., & Walsh, P. J. (2015).[3] Palladium-Catalyzed

-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides.[3][4][5] Organic Letters, 17(3), 410–413.[3] Link -

Culkin, D. A., & Hartwig, J. F. (2002).

-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. Link -

Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666–13699. Link

-

Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003). Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications. Therapeutic Drug Monitoring, 25(1), 1–16. Link

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

Sources

- 1. Minisci reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides [organic-chemistry.org]

- 4. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed α-arylation of aryl acetic acid derivatives via dienolate intermediates with aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bioisosteres of Phenylacetic Acid in Pharmaceutical Synthesis

Introduction: The Strategic Imperative of Bioisosteric Replacement

In the landscape of modern drug discovery, the phenylacetic acid motif is a recurring structural alert, a pharmacophoric scaffold present in a multitude of biologically active agents, including renowned non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its prevalence is a testament to its favorable geometry and ability to engage in crucial binding interactions. However, the very carboxylic acid group that defines its character can also be its Achilles' heel, contributing to a range of undesirable physicochemical and pharmacokinetic properties. These can include metabolic instability, potential for toxicity, and limited ability to passively diffuse across biological membranes.[3][4]

This guide delves into the strategic application of bioisosterism—the replacement of a functional group with another that possesses similar steric and electronic properties—to mitigate the liabilities of the phenylacetic acid core while preserving or enhancing its therapeutic efficacy.[5] We will explore the synthesis, properties, and applications of key bioisosteres, providing researchers, scientists, and drug development professionals with a comprehensive toolkit for rational drug design.

The Phenylacetic Acid Scaffold: A Double-Edged Sword

The carboxylic acid moiety of phenylacetic acid, with a pKa of approximately 4.3, is largely ionized at physiological pH.[2] This charge imparts aqueous solubility, which can be advantageous, but it also presents significant hurdles. The negative charge can lead to rapid metabolism via glucuronidation, forming reactive acyl glucuronides implicated in idiosyncratic toxicity.[5][6] Furthermore, the polarity of the carboxylate group often restricts passive diffusion across lipid bilayers, such as the blood-brain barrier, limiting the compound's therapeutic reach.[4]

Bioisosteric replacement offers a powerful strategy to navigate these challenges. By substituting the carboxylic acid with a surrogate, medicinal chemists can fine-tune a molecule's acidity, lipophilicity, metabolic stability, and hydrogen bonding capacity to optimize its drug-like properties.[7][8]

Key Bioisosteres of Phenylacetic Acid: A Comparative Analysis

The selection of an appropriate bioisostere is a context-dependent decision, heavily influenced by the specific drug target and desired pharmacokinetic profile.[3][9] Here, we examine three of the most widely employed and successful classes of carboxylic acid bioisosteres in the context of phenylacetic acid analogs.

Tetrazoles: The Preeminent Carboxylic Acid Mimic

The 5-substituted 1H-tetrazole ring is arguably the most recognized non-classical bioisostere of the carboxylic acid group.[7] Its pKa is comparable to that of carboxylic acids (around 4.5-4.9), allowing it to mimic the acidic proton and engage in similar ionic interactions.[7][10] A significant advantage of the tetrazole moiety is its enhanced metabolic stability; it is resistant to the common metabolic pathways that degrade carboxylic acids.[10][11]

However, while tetrazoles offer greater lipophilicity than their carboxylic acid counterparts, this does not always translate to improved membrane permeability.[7] The tetrazole ring is a potent hydrogen bond donor and acceptor, leading to high desolvation energies that can impede its passage through lipid membranes.[7] A classic example of a successful tetrazole bioisosteric replacement is the angiotensin II receptor antagonist, losartan, where the substitution of a carboxylic acid with a tetrazole ring led to a tenfold increase in potency.[7][12]

Physicochemical Properties Comparison:

| Functional Group | Typical pKa | Lipophilicity (Compared to COOH) | Metabolic Stability |

| Carboxylic Acid | ~4.2-4.5 | - | Prone to glucuronidation |

| 1H-Tetrazole | ~4.5-4.9 | Higher | Generally stable |

Synthetic Workflow: From Nitrile to Tetrazole

The most common route to 5-substituted tetrazoles involves the [2+3] cycloaddition of an azide source with a nitrile. This transformation is a cornerstone of medicinal chemistry for installing this crucial bioisostere.

Caption: Synthesis of a tetrazole bioisostere of phenylacetic acid.

Experimental Protocol: Synthesis of 5-Benzyl-1H-tetrazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylacetonitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in toluene.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully add water and acidify to pH 2-3 with concentrated HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 5-benzyl-1H-tetrazole.

Acylsulfonamides: Modulating Acidity and Lipophilicity

Acylsulfonamides have emerged as versatile carboxylic acid bioisosteres, offering a wider range of accessible pKa values (typically 3.5-4.5) and increased lipophilicity compared to their carboxylate counterparts.[13][14] This tunability allows for fine-optimization of a compound's properties to enhance cell permeability and oral bioavailability.[7] The acylsulfonamide moiety can engage in multiple hydrogen bond interactions, which can contribute to increased target affinity.[7] A notable example is the development of HCV NS3 protease inhibitors, where the incorporation of an acylsulfonamide led to a significant increase in potency.[7]

Synthetic Workflow: Amide Bond Formation

The synthesis of acylsulfonamides typically involves the coupling of a carboxylic acid (or its activated derivative) with a sulfonamide.

Sources

- 1. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cora.ucc.ie [cora.ucc.ie]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. drughunter.com [drughunter.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 14. chemrxiv.org [chemrxiv.org]

Thermodynamic and Kinetic Solubility Profiles of Bromopyridine Acetic Acid Salts: A Guide for Pharmaceutical Process Chemistry

Executive Summary

In pharmaceutical process chemistry, the phase-dependent solubility of intermediate compounds dictates the efficiency of synthesis, extraction, and crystallization workflows. Bromopyridine acetic acid salts—a class encompassing both bromopyridinium acetates and the widely utilized (bromopyridyl)acetic acid salts (e.g., 2-(5-bromopyridin-2-yl)acetic acid hydrochloride)—are highly versatile amphiphilic intermediates. As a Senior Application Scientist, I have observed that empirical trial-and-error in solvent selection often leads to suboptimal yields and polymorph instability. This whitepaper provides an authoritative, in-depth analysis of the physicochemical mechanisms governing the solubility of these salts in aqueous versus organic media, supported by a self-validating experimental protocol for rigorous process development.

Molecular Architecture & Causality of Solvation

The solubility of any pharmaceutical salt is fundamentally governed by the thermodynamic competition between its crystal lattice energy and the solvation energy provided by the surrounding medium[1]. Bromopyridine acetic acid salts present a unique solvation profile due to their hybrid structural features:

-

Aqueous Media (High Dielectric): In water (dielectric constant,

), the salt undergoes full dissociation. The causality here is driven by strong ion-dipole interactions between water molecules and the charged pyridinium/carboxylate (or chloride/sodium) ions, which easily overcome the lattice enthalpy[2]. Furthermore, the basic nitrogen atom of the pyridine ring acts as a potent hydrogen-bond acceptor, significantly enhancing hydration[2]. -

Organic Solvents (Low Dielectric): In low-dielectric organic solvents (e.g., ethyl acetate, dichloromethane), ion dissociation is thermodynamically unfavorable. Instead, these molecules exist as tightly bound neutral ion pairs[3]. However, the bulky, polarizable nature of the bromopyridine moiety disrupts the highly ordered ionic lattice compared to simple inorganic salts. This structural bulk allows for moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol)[4]. In strictly non-polar organics (e.g., hexanes), the absence of stabilizing London dispersion forces and dipole interactions results in near-total insolubility.

The choice of the specific salt former also dramatically alters this profile. For instance, acetic acid salts generally exhibit higher aqueous solubility and altered organic solubility compared to their hydrochloride counterparts, which tend to form stronger, more rigid crystal lattices that are harder for organic solvents to disrupt[5].

Fig 1. Dielectric-dependent solvation pathways of bromopyridine salts.

Comparative Solubility Data

To translate thermodynamic theory into actionable process chemistry, Table 1 summarizes the generalized quantitative solubility profiles of a model compound (2-(5-bromopyridin-2-yl)acetic acid hydrochloride) across various solvent classes at 25°C. The addition of organic solvents to an aqueous system can drastically decrease the solubility of the salt form by lowering the bulk dielectric constant—a phenomenon frequently exploited in anti-solvent crystallization[6][7].

| Solvent System | Dielectric Constant ( | Dominant Solvation Mechanism | Est. Solubility (mg/mL) | Process Chemistry Application |

| Water (pH 7.0) | 80.1 | Full ion dissociation | > 100 | Primary reaction medium; aqueous extraction |

| Methanol | 32.7 | Hydrogen bonding, partial dissociation | 20 - 50 | Co-solvent; reaction medium for cross-coupling |

| DMSO | 46.7 | Strong dipole-dipole, intact ion pairing | 50 - 80 | Stock solution preparation for biological assays[5] |

| Ethyl Acetate | 6.0 | Weak dipole, intact ion pairs | < 1.0 | Anti-solvent for crystallization; organic wash phase |

| Hexanes | 1.9 | Negligible interaction | < 0.1 | Strict anti-solvent; forced precipitation |

Table 1. Comparative solubility profile of bromopyridylacetic acid salts in standard solvents.

Experimental Workflow: Self-Validating Thermodynamic Solubility

Relying solely on predictive in-silico models is insufficient for late-stage drug development. Experimental validation must employ a self-validating, closed-loop system. The following protocol details the "Shake-Flask Method coupled with HPLC-UV", the gold standard for determining true thermodynamic solubility[8].

Step-by-Step Methodology:

-

Solid Saturation: Add an excess of the bromopyridine acetic acid salt (e.g., 200 mg) to a 5 mL glass vial containing 2 mL of the target solvent.

-

Isothermal Equilibration: Seal the vial and agitate at a constant 25.0 ± 0.1 °C using an orbital thermoshaker for 24 hours.

-

Causality: A 24-hour incubation ensures the transition from kinetic dissolution to thermodynamic equilibrium, overcoming any metastable supersaturation states that could artificially inflate solubility readings[9].

-

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C.

-

Causality: Syringe filtration can introduce severe analytical errors via drug adsorption to the filter membrane. High-speed centrifugation ensures pristine phase separation without altering the concentration.

-

-

Supernatant Dilution: Carefully extract exactly 100 µL of the clear supernatant and immediately dilute it 1:100 in the HPLC mobile phase.

-

Causality: Immediate dilution prevents spontaneous precipitation if the ambient laboratory temperature drops prior to analysis.

-

-

HPLC-UV Quantification: Inject the diluted sample into an HPLC equipped with a C18 column and a UV detector (set to the

of the bromopyridine chromophore). Quantify the concentration against a pre-validated 5-point standard calibration curve. -

Mass Balance & Solid-State Validation (The Self-Validating Step): Recover the residual solid pellet from step 3, dry it under vacuum, and perform X-Ray Powder Diffraction (XRPD).

-

Causality: Organic solvents can induce solvate formation, while water can induce hydrate formation. XRPD confirms that the solid-state form has not converted during equilibration, ensuring the measured solubility corresponds strictly to the intended polymorph[1].

-

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility.

Strategic Implications for Drug Development

The stark contrast in solubility between water and organic solvents is routinely leveraged in API purification. In the synthesis of complex pyridine-linked compounds, the crude reaction mixture can be quenched with an aqueous base to form the highly water-soluble sodium salt of the bromopyridylacetic acid. Organic impurities are subsequently washed away with ethyl acetate. Following phase separation, acidification with HCl forces the precipitation of the hydrochloride salt, or neutralizes the compound to its free base, which can then be cleanly extracted back into a fresh organic phase.

Furthermore, when engineering a crystallization process, the controlled addition of an anti-solvent (e.g., hexanes or ethyl acetate) to a methanolic solution of the salt disrupts the primary solvation shell. This forces the neutral ion pairs to aggregate and nucleate[7]. Mastering these exact solubility curves in binary solvent mixtures remains the cornerstone of high-yield, high-purity pharmaceutical manufacturing.

References

1.[2] Pyridine - Solubility of Things. solubilityofthings.com. Available at: 2.[3] Why is Pyridinium Chlorochromate soluble in organic solvents? Chemistry Stack Exchange. Available at: 3.[6] Effect of Organic Solvent on Salt Solubility. World Journal of Pharmaceutical Research. Available at: 4.[1] Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available at: 5.[8] Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH. Available at: 6.[4] Structures and solubilities of pyridinium salts in the current study. ResearchGate. Available at: 7.[7] Solubility of Organic Salts in Solvent–Antisolvent Mixtures. Journal of Chemical Theory and Computation - ACS Publications. Available at: 8.[9] REVIEW ON SOLUBILITY: A MANDATORY TOOL FOR PHARMACEUTICALS. ResearchGate. Available at: 9.[5] Potent and broad-spectrum antibacterial activity of indole-based bisamidine antibiotics. PMC - NIH. Available at:

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Potent and broad-spectrum antibacterial activity of indole-based bisamidine antibiotics: synthesis and SAR of novel analogs of MBX 1066 and MBX 1090 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Commercial Sourcing and Synthetic Applications of 2-(6-Bromopyridin-2-yl)acetic Acid Hydrochloride

Executive Summary

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and drug discovery. Specifically, 2-(6-bromopyridin-2-yl)acetic acid hydrochloride (CAS: 1260674-83-6) has emerged as a highly versatile, bifunctional building block[1][2]. This technical guide provides an in-depth analysis of its chemical stability, mechanistic utility, commercial sourcing landscape, and validated experimental protocols for downstream functionalization.

Chemical Identity & Structural Causality

-

Chemical Name: 2-(6-Bromopyridin-2-yl)acetic acid hydrochloride

-

CAS Number: 1260674-83-6

-

Molecular Formula: C7H7BrClNO2

Expert Insight: Why the Hydrochloride Salt? Free base pyridylacetic acids are notoriously unstable. The electron-withdrawing nature of the pyridine ring stabilizes the formation of a carbanion at the alpha-position, making the free base highly susceptible to spontaneous decarboxylation, especially at elevated temperatures. By isolating the compound as a hydrochloride salt, the pyridine nitrogen is protonated. This alters the electronic distribution and prevents the formation of the zwitterionic species required for the decarboxylation transition state, thereby ensuring long-term shelf stability and reliable stoichiometry during weighing and reaction setup[1][4].

Mechanistic Utility: De Novo Synthesis vs. Commercial Sourcing

Historically, accessing highly substituted pyridines required complex de novo synthesis. A classical approach is the Guareschi-Thorpe condensation , which involves the reaction of cyanoacetamide with 1,3-dicarbonyl compounds in the presence of a base (such as DBU or ammonium carbonate) to yield 2-pyridones[5][6]. These intermediates then require subsequent halogenation (e.g., using POCl3) to install the reactive bromide[5].

While the Guareschi-Thorpe method is robust[6][7], it is a multi-step process that can suffer from regioselectivity issues and lower overall yields during late-stage functionalization. Commercially sourcing the pre-functionalized 2-(6-bromopyridin-2-yl)acetic acid hydrochloride allows researchers to bypass these bottlenecks.

The molecule offers two orthogonal reactive sites:

-

The 6-Bromo Position: Highly activated toward oxidative addition by Pd(0) catalysts due to the electron-deficient nature of the pyridine ring. It readily undergoes Suzuki-Miyaura and Stille cross-coupling reactions to extend the aromatic system[8].

-

The Acetic Acid Moiety: Readily undergoes standard peptide coupling or esterification to form amides and esters[9][10].

Commercial Sourcing & Quality Control

When sourcing this building block, high purity (>98%) is critical to prevent catalyst poisoning during downstream cross-coupling. Below is a consolidated table of commercial sources:

| Vendor | Catalog Number | Purity | Primary Region / Platform |

| BLD Pharm | BD260099 | >98% | Global / Direct[11][12] |

| BenchChem | B3227198 | >98% | Global / Direct[1][4] |

| CymitQuimica | IN-DA000R1S | Standard | Europe / Direct[3][13] |

| ChemicalBook | N/A (Aggregator) | >98% | Global / Aggregator[2][14] |

Quality Control (QC) Recommendations:

Upon receipt, verify the integrity of the HCl salt via

Experimental Workflow: HATU-Mediated Amide Coupling

The following protocol outlines a self-validating system for coupling 2-(6-bromopyridin-2-yl)acetic acid hydrochloride with a primary amine.

Reagents:

-

2-(6-bromopyridin-2-yl)acetic acid hydrochloride (1.0 equiv)

-

Primary amine (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N

or Ar), dissolve the 2-(6-bromopyridin-2-yl)acetic acid hydrochloride in anhydrous DMF. -

Neutralization & Activation: Cool the solution to 0 °C and add DIPEA (3.0 equiv) dropwise.

-

Causality Insight: The stoichiometry of the base is critical. The first equivalent of DIPEA strictly neutralizes the HCl salt of the starting material. The second equivalent neutralizes the amine salt (if applicable) or drives the reaction forward. The third equivalent maintains the basic medium required to deprotonate the carboxylic acid, allowing HATU to form the active HOAt ester.

-

-

Coupling: Add HATU (1.2 equiv) and stir for 15 minutes at 0 °C. Add the primary amine (1.1 equiv), remove the ice bath, and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Self-Validation: Monitor the reaction strictly via LC-MS. The electron-withdrawing pyridine ring increases the acidity of the alpha-protons on the acetic acid moiety. Prolonged reaction times with excess base can lead to degradation of the active ester.

-

-

Work-up: Quench with saturated aqueous NaHCO

. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na -

Purification: Purify via flash column chromatography (SiO

, Hexanes/EtOAc gradient) to isolate the functionalized acetamide.

Visualization: Divergent Synthetic Pathway

The diagram below illustrates the orthogonal reactivity of the building block, allowing for divergent synthetic pathways in library generation.

Divergent synthetic utility of 2-(6-bromopyridin-2-yl)acetic acid hydrochloride in drug discovery.

References

-

RSC Publishing. "Advanced Guareschi–Thorpe synthesis of pyridines in green buffer". RSC Advances. URL: [Link]

Sources

- 1. 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride | 1260674-83-6 | Benchchem [benchchem.com]

- 2. 2-(6-BroMopyridin-2-yl)acetic acid hydrochloride CAS#: 1260674-83-6 [m.chemicalbook.com]

- 3. CAS: 1260674-83-6 | CymitQuimica [cymitquimica.com]

- 4. 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride | 1260674-83-6 | Benchchem [benchchem.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride | 1260674-83-6 | Benchchem [benchchem.com]

- 9. 955369-63-8|Ethyl 2-(6-bromopyridin-2-yl)acetate|BLD Pharm [bldpharm.com]

- 10. 907191-65-5|Methyl 2-(6-bromopyridin-2-yl)acetate|BLD Pharm [bldpharm.com]

- 11. 1093879-46-9|2-(6-Bromopyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 12. 1227588-92-2|2-(6-Bromo-5-fluoropyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 13. CAS: 1260674-83-6 | CymitQuimica [cymitquimica.com]

- 14. 2-(6-BroMopyridin-2-yl)acetic acid hydrochloride ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]

A Technical Guide to the Synthesis and Application of Functionalized Pyridine Acetic Acid Derivatives

An In-Depth Review for Drug Discovery and Materials Science Professionals

Executive Summary

The pyridine acetic acid scaffold is a privileged structure in modern chemistry, demonstrating remarkable versatility across medicinal chemistry and materials science. As a bioisostere for other aromatic systems and a flexible synthetic building block, its derivatives are integral to the development of next-generation therapeutics and functional materials. This guide provides a comprehensive review of the core synthetic methodologies for creating and functionalizing pyridine acetic acid derivatives, explores their prominent applications as anti-inflammatory and anticancer agents, and delves into their emerging role in materials science. We offer detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights to equip researchers and drug development professionals with a robust understanding of this vital chemical class.

Introduction: The Significance of the Pyridine Acetic Acid Scaffold

Pyridine and its derivatives are fundamental heterocyclic compounds, with a structural motif present in numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] The pyridine ring's unique electronic properties, arising from the electronegative nitrogen atom, confer aqueous solubility, hydrogen bonding capability, and specific binding interactions, making it a highly sought-after component in drug design.[1]

The incorporation of an acetic acid moiety introduces a critical pharmacophore capable of forming salt bridges, chelating metals, and mimicking natural carboxylic acids, further enhancing the molecular diversity and therapeutic potential.[4][5] Functionalized pyridine acetic acid derivatives have thus emerged as key intermediates and active pharmaceutical ingredients (APIs) in a multitude of therapeutic areas, including inflammation, oncology, and infectious diseases.[4][6][7] Beyond medicine, their unique photophysical properties are being harnessed in the development of advanced materials, such as those used in organic light-emitting diodes (OLEDs).[8][9][10]

Core Synthetic Strategies and Methodologies

The synthesis of functionalized pyridine acetic acid derivatives can be broadly categorized into two approaches: the construction of the substituted pyridine ring system followed by the introduction of the acetic acid side chain, or the functionalization of a pre-existing pyridine acetic acid core. Modern synthetic chemistry, particularly palladium-catalyzed cross-coupling reactions, has provided powerful tools to achieve these transformations with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C bonds and are widely used in the pharmaceutical industry for synthesizing complex molecules.[11][12] Reactions like the Suzuki-Miyaura and Sonogashira couplings are highly effective for functionalizing halopyridine precursors.

Caption: General workflow for palladium-catalyzed pyridine synthesis.

This protocol describes a typical Suzuki-Miyaura reaction to form a C-C bond at the 3-position of a pyridine ring, a common strategy for introducing aryl or heteroaryl substituents.[13]

Causality: The choice of a palladium(II) acetate precatalyst with a phosphine ligand is crucial; the ligand stabilizes the active Pd(0) species and facilitates the catalytic cycle. A base (e.g., K₂CO₃) is required to activate the boronic acid for transmetalation. A dioxane/water solvent system aids in dissolving both organic and inorganic reagents.

-

Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv.), 2-chloropyridine-3-boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add palladium(II) acetate (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed 1,4-dioxane/water mixture (e.g., 4:1 v/v) via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 8-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]

Three-Component Synthesis of Pyridylacetic Acid Derivatives

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules in a single step, minimizing waste and purification steps. A notable approach involves the dual reactivity of Meldrum's acid derivatives, which act first as nucleophiles and then as electrophiles.[14][15]

Caption: Three-component synthesis of pyridylacetic acid derivatives.

This protocol outlines the synthesis of methyl 2-(4-methylpyridin-2-yl)propanoate.[14][15]

Causality: Tosyl chloride (TsCl) activates the pyridine-N-oxide for nucleophilic attack by the Meldrum's acid derivative. The subsequent addition of a nucleophile, such as sodium methoxide in methanol, triggers a ring-opening and decarboxylation cascade to yield the final ester product. This method avoids the need for metal catalysts and pre-formed enolates.[15]

-

Activation and Substitution: To a solution of 4-methylpyridine-N-oxide (1.1 equiv.) and 5,5-dimethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (a Meldrum's acid derivative, 1.0 equiv.) in ethyl acetate (0.2 M), add triethylamine (Et₃N, 2.1 equiv.) followed by tosyl chloride (TsCl, 1.1 equiv.). Stir at room temperature overnight.

-

Solvent Removal: Remove the solvent and volatile reagents in vacuo.

-

Ring-Opening and Decarboxylation: Dissolve the crude intermediate in methanol (2.5 M) and add sodium methoxide (NaOMe, 2.2 equiv.).

-

Reaction Completion: Stir the mixture at room temperature for 2-6 hours until the reaction is complete (monitored by TLC).

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography to yield the desired pyridylacetate derivative.[14][15]

Applications in Drug Discovery

The functionalized pyridine acetic acid scaffold is a cornerstone in medicinal chemistry, with derivatives showing potent activity against a range of diseases.

Anti-inflammatory Agents

Chronic inflammation is linked to numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key therapeutic targets.[16][17] Several pyridine derivatives have been developed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[18][19]

Sources

- 1. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. jchemrev.com [jchemrev.com]

- 5. benchchem.com [benchchem.com]

- 6. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acs.figshare.com [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability of 2-Pyridylacetic Acid Hydrochloride

This guide provides a comprehensive technical overview of the chemical stability of 2-pyridylacetic acid hydrochloride (2-PAA HCl). It is intended for researchers, scientists, and drug development professionals who utilize this compound as a reference standard, a building block in chemical synthesis, or in pharmacokinetic studies as the primary metabolite of betahistine.[1] This document will delve into the intrinsic stability of the molecule, factors influencing its degradation, and the methodologies required for a robust stability assessment.

Introduction: Understanding the Molecule

2-Pyridylacetic acid hydrochloride is a heterocyclic aromatic carboxylic acid.[1] Its structure, featuring a pyridine ring linked to an acetic acid group, makes it a versatile compound in medicinal chemistry and pharmaceutical research.[1] The hydrochloride salt form is specifically designed to enhance its stability and aqueous solubility.[1][2]

While it is known to be stable under normal storage conditions, a thorough understanding of its degradation profile under various stress factors is crucial for its effective use in research and development.[3] This guide will provide both established knowledge and a framework for investigating the stability of 2-PAA HCl in a scientifically rigorous manner.

Physicochemical Properties of 2-Pyridylacetic Acid Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ · HCl | [3] |

| Molecular Weight | 173.60 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 135 °C (decomposes) | [4] |

| Solubility | Soluble in water | [1][2] |

| Hygroscopicity | Hygroscopic | [1] |

Intrinsic Stability and Degradation Pathways

The stability of 2-PAA HCl is governed by the chemical reactivity of its functional groups: the pyridine ring, the carboxylic acid, and the methylene bridge. While the pyridine ring itself is relatively stable due to its aromaticity, the molecule as a whole can be susceptible to degradation under specific conditions.[5]

pH-Dependent Stability and Hydrolysis

The amphoteric nature of 2-pyridylacetic acid, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group, dictates its behavior in aqueous solutions of varying pH.[5] The hydrochloride salt implies that in solution, the pyridine nitrogen is protonated.

-

Acidic Conditions: In strongly acidic environments, the molecule is expected to be relatively stable. However, forced degradation studies employing strong acids (e.g., 0.1 M to 1.0 M HCl) at elevated temperatures are necessary to confirm this and to identify any potential acid-catalyzed hydrolysis, particularly of any amide impurities that may be present from its synthesis.[6]

-

Neutral Conditions: Around neutral pH, the zwitterionic form may exist, which can influence its reactivity and solubility.

-

Alkaline Conditions: In basic media (e.g., 0.1 M to 1.0 M NaOH), the carboxylic acid group will be deprotonated. Pyridine derivatives can be susceptible to base-catalyzed reactions.[5] Potential degradation pathways could involve reactions at the methylene bridge, which is activated by the adjacent pyridine ring and carboxyl group.

A comprehensive pH stability study is essential to determine the pH of maximum stability, which is critical for the development of stable liquid formulations or for defining appropriate analytical testing conditions.[5]

Oxidative Degradation

Pyridine and its derivatives can be susceptible to oxidative degradation.[5] The pyridine ring can be hydroxylated under certain oxidative conditions.[5] The methylene bridge could also be a site for oxidation. Forced degradation studies using an oxidizing agent like hydrogen peroxide (e.g., 3%) are crucial to investigate this potential degradation pathway.[7]

Thermal Degradation

The reported melting point of 135 °C is accompanied by decomposition, indicating that 2-PAA HCl has limited thermal stability at elevated temperatures.[4] It is advised to avoid excess heat during storage and handling.[3] Thermal degradation studies, conducted in both solid and solution states at various temperatures, are necessary to understand the decomposition products, which may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3]

Photostability

The aromatic pyridine ring in 2-PAA HCl suggests a potential for light absorption and subsequent photodegradation. The ICH Q1B guideline provides a framework for photostability testing, which involves exposing the drug substance to a combination of visible and UV light.[8][9] These studies are critical to determine if the compound requires protection from light during storage and handling.[1]

The following diagram illustrates the key factors that can influence the stability of 2-pyridylacetic acid hydrochloride.

Sources

- 1. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]

- 2. CAS 16179-97-8: 2-Pyridylacetic acid hydrochloride [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-吡啶基乙酸 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. onyxipca.com [onyxipca.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bfarm.de [bfarm.de]

- 9. klimatest.eu [klimatest.eu]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-(6-Bromopyridin-2-yl)acetic acid

This Application Note is designed for researchers requiring high-fidelity protocols for the Suzuki-Miyaura cross-coupling of 2-(6-Bromopyridin-2-yl)acetic acid .

The following guide prioritizes chemoselectivity and catalyst longevity , addressing the specific electronic and steric challenges posed by the 2-pyridyl and free carboxylic acid moieties.

Executive Summary & Substrate Analysis

Target Substrate: 2-(6-Bromopyridin-2-yl)acetic acid (CAS: 1093879-46-9) Primary Challenge: Catalyst Poisoning & Decarboxylation

This substrate presents a "perfect storm" of interference for Palladium catalysis:

-

The "Pyridyl Effect": The pyridine nitrogen (ortho to the bromide) can coordinate to Pd(II) intermediates, displacing phosphine ligands and stalling the catalytic cycle (formation of stable Pd-N species).

-

Carboxylate Interference: The free carboxylic acid, under basic coupling conditions, exists as a carboxylate. This anionic species can act as a bidentate ligand, further saturating the Pd center and preventing transmetallation.

-

Thermal Instability: 2-Pyridylacetic acids are prone to thermal decarboxylation, yielding the corresponding 2-methylpyridine derivative (6-bromo-2-picoline), especially at temperatures >80°C.

Strategic Recommendation: While direct coupling of the free acid is possible using specialized ligands, Method A (Protection-Coupling-Deprotection) is the industry standard for reproducibility and scale-up. Method B (Direct Coupling) is reserved for rapid screening on small scales where step-count reduction is critical.

Decision Framework (Workflow)

The following logic gate determines the optimal experimental path based on your available resources and scale.

Figure 1: Strategic workflow for selecting the coupling pathway. Method A is robust; Method B is faster but requires strict parameter control.

Method A: The "Robust" Route (Esterification Strategy)

This method converts the interfering carboxylic acid into a benign methyl ester, preventing catalyst poisoning and significantly reducing the risk of decarboxylation.

Step 1: Esterification

-

Reagents: Substrate (1.0 equiv), MeOH (0.5 M), H₂SO₄ (catalytic) or SOCl₂ (1.2 equiv).

-

Conditions: Reflux, 2–4 hours.

-

Yield Target: >95% (Quantitative conversion is typical).

Step 2: Suzuki-Miyaura Coupling (Standard Protocol)

This protocol uses Pd(dppf)Cl2, a robust catalyst that resists chelation by the pyridine nitrogen due to the large bite angle of the dppf ligand.

Reagents & Loadings:

| Component | Equivalents | Role |

|---|---|---|

| Methyl 2-(6-bromopyridin-2-yl)acetate | 1.0 | Electrophile |

| Aryl Boronic Acid | 1.2 – 1.5 | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 0.03 – 0.05 | Catalyst (Resistant to N-binding) |

| K₂CO₃ | 2.5 – 3.0 | Base (Activates Boron) |

| 1,4-Dioxane / Water (4:1) | 0.15 M | Solvent System |

Protocol:

-

Degassing: Charge a reaction vial with the ester, boronic acid, and base. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add the pre-degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Quickly add the Pd catalyst under a positive pressure of inert gas.

-

Reaction: Heat to 80°C for 4–12 hours. Note: Do not exceed 100°C to avoid potential hydrolysis/decarboxylation of the ester.

-

Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

Step 3: Hydrolysis

-

Reagents: LiOH (3.0 equiv), THF/Water (1:1).

-

Conditions: RT, 1–2 hours.[1]

-

Isolation: Acidify carefully to pH 4–5 with 1M HCl to precipitate the zwitterionic product or extract with EtOAc/n-BuOH.

Method B: The "Direct" Route (Free Acid Coupling)

Warning: This route requires a highly active catalyst system to outcompete the inhibitory effects of the free carboxylate and pyridine nitrogen.

Key Technology: Use Buchwald Ligands (SPhos or XPhos) . These electron-rich, bulky phosphines facilitate oxidative addition on the deactivated pyridine system and prevent the formation of inactive Pd-carboxylate complexes.

Reagents & Loadings:

| Component | Equivalents | Role |

|---|---|---|

| 2-(6-Bromopyridin-2-yl)acetic acid | 1.0 | Substrate |

| Aryl Boronic Acid | 1.5 | Nucleophile (Excess required) |

| Pd(OAc)₂ | 0.05 | Pre-catalyst |

| SPhos (or XPhos) | 0.10 | Ligand (L:Pd = 2:1) |

| K₃PO₄ | 3.5 | Base (Buffered, prevents rapid protodeboronation) |

| n-BuOH / Water (3:1) | 0.2 M | Solvent (Promotes solubility of carboxylate) |

Protocol:

-

Pre-complexation: In a separate vial, stir Pd(OAc)₂ and SPhos in the organic solvent for 5 minutes at RT to form the active L-Pd(0) species (solution turns yellow/orange).

-

Main Setup: Add the acid substrate, boronic acid, and K₃PO₄ to the reaction vessel.

-

Initiation: Add the pre-formed catalyst solution and water.

-

Reaction: Heat to 65–70°C . Crucial: Do not exceed 75°C. The free acid is thermally sensitive.

-

Monitoring: Monitor by LCMS. If the reaction stalls, add a second portion of boronic acid (0.5 equiv).

Mechanistic Insight & Troubleshooting

The following diagram illustrates the competitive inhibition pathways that necessitate the specific conditions above.

Figure 2: Competitive pathways. High-activity ligands (SPhos) and protection (Esters) block the red inhibition pathways.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition due to lack of ligand stabilization. | Switch to Method A or increase SPhos loading to 2.5:1 (L:Pd). |

| Product is Methyl Pyridine | Decarboxylation of the acetic acid moiety. | Lower temperature to <70°C. Ensure base is not too strong (avoid hydroxides in Method B). |

| No Reaction (Stalled) | Catalyst poisoning by Pyridine N. | Use Pd(dppf)Cl₂ (Method A) or XPhos Pd G3 precatalyst. |

| Protodeboronation | Boronic acid instability. | Use Boronic Pinacol Esters instead of acids. Switch base to K₃PO₄. |

References

-

General Suzuki Coupling of 2-Pyridyl Nucleophiles: Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

-

Instability of Pyridylacetic Acids: Borowski, P., et al. (2011).[2] Instability of 2,2-di(pyridin-2-yl)acetic acid.[3] Tautomerization versus decarboxylation. Journal of Molecular Modeling. [Link]

Sources

Application Note: Amide Coupling Protocols for 2-(6-Bromopyridin-2-yl)acetic acid

Introduction: The Role of 2-(6-Bromopyridin-2-yl)acetic acid in Synthesis

2-(6-Bromopyridin-2-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure incorporates a pyridine ring, a common motif in pharmacologically active compounds, functionalized with both a reactive carboxylic acid handle for derivatization and a bromine atom that allows for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The ability to readily form amide bonds from the acetic acid moiety is critical for scaffold elaboration and the generation of compound libraries for lead optimization.

This guide provides researchers with a detailed overview of the principles and robust protocols for the efficient coupling of 2-(6-Bromopyridin-2-yl)acetic acid with various amines. We will explore two primary, field-proven methods: a classic carbodiimide-mediated reaction and a high-efficiency coupling using a modern uronium salt reagent. The causality behind reagent choice and reaction conditions is explained to empower scientists to adapt these protocols to their specific synthetic challenges.

Reagent Profile: 2-(6-Bromopyridin-2-yl)acetic acid

A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.

| Property | Value | Source(s) |

| CAS Number | 1093879-46-9 | [1][2][3] |

| Molecular Formula | C₇H₆BrNO₂ | [2][3] |

| Molecular Weight | 216.03 g/mol | [2][3] |

| Physical Form | Solid | [1][4] |

| Storage Conditions | Store at -20°C or 2-8°C, under an inert atmosphere (e.g., Nitrogen) in a dry, well-ventilated area.[1][2][4] |

Safety & Handling:

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][4]

-

Precautionary Measures: Handle in a well-ventilated area or fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid breathing dust.[1] Wash hands thoroughly after handling.[6]

-

In Case of Exposure:

Scientific Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid.[7] The hydroxyl group (-OH) of the acid is a poor leaving group and must be converted into a more reactive species that is susceptible to nucleophilic attack by the amine.[8][9] This process is facilitated by coupling reagents.

Carbodiimide Reagents (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used dehydrating agents.[10] The reaction mechanism involves the carboxylic acid protonating the carbodiimide, followed by the carboxylate attacking the central carbon of the carbodiimide.[8] This forms a highly reactive O-acylisourea intermediate.[9][10] This intermediate is unstable and prone to side reactions, such as rearranging to an inactive N-acylurea or forming an oxazolone, which can lead to racemization if the acid has a chiral center.[11][12]

To mitigate these side reactions and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea intermediate to form a more stable OBt active ester, which is less reactive but provides cleaner conversion to the desired amide upon reaction with the amine.[12][13]

Uronium/Aminium Salt Reagents (e.g., HATU)

Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are among the most efficient coupling reagents available, particularly for sterically hindered substrates or those prone to racemization.[14][15] The mechanism begins with the deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA).[16] The resulting carboxylate attacks HATU to form an OAt-active ester, releasing tetramethylurea.[17][18]

The superiority of HATU stems from the nature of its leaving group, HOAt (1-Hydroxy-7-azabenzotriazole). The pyridine nitrogen in HOAt can stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the rate of amide formation and significantly suppressing side reactions.[15][17]

Experimental Protocols

The following protocols are designed for a 0.5 mmol scale. They can be scaled as needed, maintaining the specified molar equivalencies.

Protocol A: Carbodiimide-Mediated Coupling using EDC/HOBt

Principle: A cost-effective and reliable method suitable for a wide range of primary and secondary amines. The inclusion of HOBt minimizes side reactions common with carbodiimides.[12][13]

Materials & Reagents:

| Reagent | M.W. | Eq. | Amount (0.5 mmol scale) |

| 2-(6-Bromopyridin-2-yl)acetic acid | 216.03 | 1.0 | 108 mg |

| Amine (substrate) | - | 1.1 | 0.55 mmol |

| EDC·HCl | 191.70 | 1.2 | 115 mg |

| HOBt (anhydrous) | 135.12 | 1.2 | 81 mg |

| DIPEA (Hünig's base) | 129.24 | 2.5 | 218 µL |

| Anhydrous DMF | - | - | 5 mL |

Step-by-Step Procedure:

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(6-Bromopyridin-2-yl)acetic acid (108 mg, 0.5 mmol, 1.0 eq.).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) and stir until the acid is fully dissolved.

-

Reagent Addition: Add the desired amine (0.55 mmol, 1.1 eq.), HOBt (81 mg, 0.6 mmol, 1.2 eq.), and EDC·HCl (115 mg, 0.6 mmol, 1.2 eq.) to the solution.

-

Causality Note: Adding the reagents in this order allows the amine to be present as the active ester is formed, promoting efficient reaction.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 218 µL, 1.25 mmol, 2.5 eq.) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature (20-25°C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: a. Dilute the reaction mixture with ethyl acetate (25 mL). b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL), water (15 mL), and brine (15 mL).

-

Causality Note: The bicarbonate wash removes unreacted carboxylic acid and HOBt. The water and brine washes remove residual DMF and water-soluble byproducts like diisopropylethylammonium salts and the urea byproduct from EDC.[19] c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Protocol B: High-Efficiency Coupling using HATU

Principle: This method is superior for challenging couplings, including those with sterically hindered or electron-deficient amines, and provides high yields with minimal racemization.[15][20]

Materials & Reagents:

| Reagent | M.W. | Eq. | Amount (0.5 mmol scale) |

| 2-(6-Bromopyridin-2-yl)acetic acid | 216.03 | 1.0 | 108 mg |

| Amine (substrate) | - | 1.1 | 0.55 mmol |

| HATU | 380.23 | 1.2 | 228 mg |

| DIPEA (Hünig's base) | 129.24 | 3.0 | 261 µL |

| Anhydrous DMF | - | - | 5 mL |

Step-by-Step Procedure:

-

Preparation: To a clean, dry round-bottom flask with a magnetic stir bar, add 2-(6-Bromopyridin-2-yl)acetic acid (108 mg, 0.5 mmol, 1.0 eq.) and HATU (228 mg, 0.6 mmol, 1.2 eq.).

-

Dissolution: Add anhydrous DMF (5 mL) and stir for 2-3 minutes.

-

Activation: Add DIPEA (261 µL, 1.5 mmol, 3.0 eq.) to the mixture and stir for 10-15 minutes at room temperature. This is the pre-activation step where the OAt-active ester is formed.[16][17]

-

Causality Note: Pre-activation ensures the highly reactive species is ready to react immediately upon addition of the amine, often leading to faster and cleaner reactions.

-

-

Amine Addition: Add the amine (0.55 mmol, 1.1 eq.) to the activated mixture.

-

Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings.[17] Monitor progress by TLC or LC-MS.

-

Work-up & Purification: Follow the identical work-up and purification steps (6 and 7) as described in Protocol A. The aqueous washes are effective at removing the tetramethylurea and HOAt byproducts.

Conclusion & Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conversion / No Reaction | Inactive reagents (hydrolyzed coupling agents); Insufficient base; Sterically demanding substrate. | Use fresh, anhydrous reagents and solvents. For hindered substrates, consider switching from Protocol A to Protocol B (HATU). Gentle heating (40-50°C) may be required in difficult cases. |

| Formation of N-Acylurea byproduct (Protocol A) | The O-acylisourea intermediate rearranged before reacting with the amine. | Ensure HOBt is added and that the reaction temperature is not excessively high.[11] |